molecular formula C16H14BrNO3S B3361392 1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- CAS No. 919295-68-4

1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)-

Cat. No.: B3361392
CAS No.: 919295-68-4
M. Wt: 380.3 g/mol
InChI Key: WAZBCLJJAIYQII-UHFFFAOYSA-N
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Description

1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a phenylsulfonyl group attached to the indole core, making it a unique and versatile molecule in synthetic chemistry and biological research .

Preparation Methods

The synthesis of 1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Mechanism of Action

The mechanism of action of 1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects . For instance, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- stands out due to its unique combination of substituents. Similar compounds include:

Properties

IUPAC Name

[1-(benzenesulfonyl)-5-bromo-2-methylindol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S/c1-11-15(10-19)14-9-12(17)7-8-16(14)18(11)22(20,21)13-5-3-2-4-6-13/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZBCLJJAIYQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582733
Record name [1-(Benzenesulfonyl)-5-bromo-2-methyl-1H-indol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919295-68-4
Record name [1-(Benzenesulfonyl)-5-bromo-2-methyl-1H-indol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)-
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1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)-
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1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)-
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1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)-
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1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)-
Reactant of Route 6
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1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)-

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